molecular formula C26H18N2O B10876603 3-(biphenyl-4-yl)-2-phenylquinazolin-4(3H)-one

3-(biphenyl-4-yl)-2-phenylquinazolin-4(3H)-one

Katalognummer: B10876603
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: BIMIBHCVIWWKLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(biphenyl-4-yl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(biphenyl-4-yl)-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with biphenyl-4-carboxylic acid under acidic conditions, followed by cyclization to form the quinazolinone core. The reaction conditions often require the use of solvents like ethanol or toluene and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-(biphenyl-4-yl)-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced quinazolinone products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .

Wissenschaftliche Forschungsanwendungen

3-(biphenyl-4-yl)-2-phenylquinazolin-4(3H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(biphenyl-4-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-phenylquinazolin-4(3H)-one: Lacks the biphenyl group, resulting in different biological activities.

    3-(biphenyl-4-yl)-quinazolin-4(3H)-one: Similar structure but without the phenyl group at the 2-position.

    4-quinazolinone derivatives: A broad class of compounds with varying substituents that exhibit diverse biological activities.

Uniqueness

The combination of these structural features enhances its ability to interact with various biological targets, making it a valuable compound for scientific research .

Eigenschaften

Molekularformel

C26H18N2O

Molekulargewicht

374.4 g/mol

IUPAC-Name

2-phenyl-3-(4-phenylphenyl)quinazolin-4-one

InChI

InChI=1S/C26H18N2O/c29-26-23-13-7-8-14-24(23)27-25(21-11-5-2-6-12-21)28(26)22-17-15-20(16-18-22)19-9-3-1-4-10-19/h1-18H

InChI-Schlüssel

BIMIBHCVIWWKLE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.